molecular formula C21H21N7O2 B2453372 2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 893305-93-6

2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2453372
CAS No.: 893305-93-6
M. Wt: 403.446
InChI Key: IXDDXMXJCJIQHI-UHFFFAOYSA-N
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Description

2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N7O2 and its molecular weight is 403.446. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-3-14-11-7-8-13(2)17(14)23-16(29)12-28-19(22)18(25-27-28)21-24-20(26-30-21)15-9-5-4-6-10-15/h4-11H,3,12,22H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDDXMXJCJIQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a novel derivative of oxadiazole and triazole that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects based on recent studies and findings.

Chemical Structure and Properties

The compound's chemical formula is C17H22N4O4C_{17}H_{22}N_{4}O_{4}, with a molecular weight of approximately 378.46 g/mol. It features both oxadiazole and triazole moieties, which are known for their diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
PANC-1 (Pancreatic)0.75

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathways, as indicated by flow cytometry assays that reveal dose-dependent apoptotic activity.

The mechanism of action for oxadiazole derivatives often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Specifically, the compound may interact with key proteins involved in cell cycle regulation and apoptosis:

  • p53 Activation : Enhances expression levels leading to increased apoptosis in cancer cells.
  • Caspase Activation : Cleavage of caspases is indicative of programmed cell death.

Other Biological Activities

In addition to anticancer properties, oxadiazole derivatives have been explored for their anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Some studies have indicated that oxadiazoles can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : The compound may exhibit activity against various bacterial strains, although specific data on this derivative is limited.

Case Studies and Research Findings

A comprehensive study published in MDPI highlighted several derivatives of oxadiazoles with promising biological profiles:

  • Cytotoxicity Studies : Derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
  • Molecular Docking Studies : Indicated strong interactions between the oxadiazole moiety and target proteins involved in cancer progression.

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